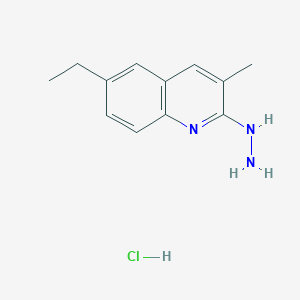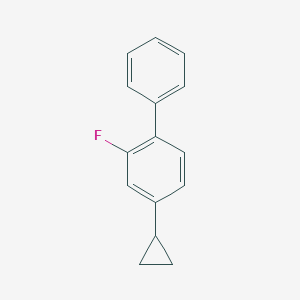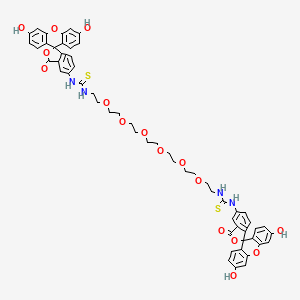![molecular formula C9H5F5O3 B13717230 2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32661947 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of MFCD32661947 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD32661947 typically involve the use of organic solvents and catalysts to facilitate the reaction. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD32661947 is scaled up to meet commercial demands. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production methods are designed to be cost-effective and environmentally friendly, often incorporating recycling and waste minimization strategies.
Análisis De Reacciones Químicas
MFCD32661947 undergoes various chemical reactions, each with its own set of reagents and conditions. The major types of reactions include oxidation, reduction, and substitution.
Oxidation: In oxidation reactions, MFCD32661947 reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized products.
Reduction: Reduction reactions involve the addition of reducing agents like sodium borohydride or lithium aluminum hydride to MFCD32661947. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions and yield reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in MFCD32661947 with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The conditions for substitution reactions vary depending on the desired product and the reactivity of the starting material.
Aplicaciones Científicas De Investigación
MFCD32661947 has a wide range of applications in scientific research, spanning multiple disciplines.
Chemistry: In chemistry, MFCD32661947 is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, MFCD32661947 is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular pathways and identifying potential drug targets.
Medicine: In the field of medicine, MFCD32661947 is being explored for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Industry: In industrial applications, MFCD32661947 is used as an intermediate in the production of various chemicals and materials. Its versatility and ease of production make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD32661947 involves its interaction with specific molecular targets and pathways. At the molecular level, MFCD32661947 binds to certain proteins and enzymes, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Propiedades
Fórmula molecular |
C9H5F5O3 |
|---|---|
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)7(15)4-1-2-5-6(3-4)17-9(13,14)16-5/h1-3,7,15H |
Clave InChI |
JMUXMWZLGWGHFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(C(F)(F)F)O)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


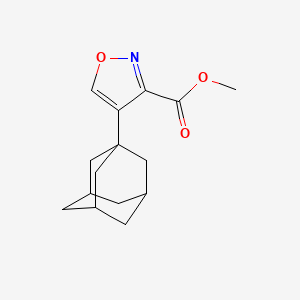
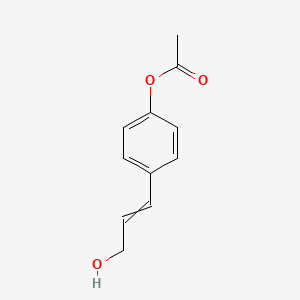
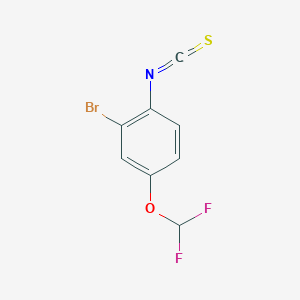


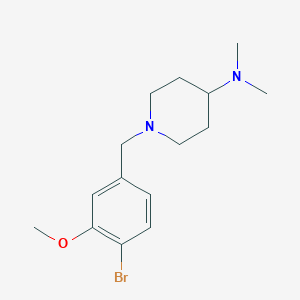
![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

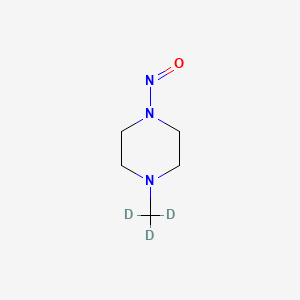
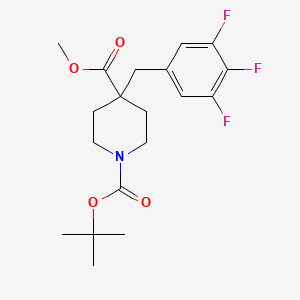
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
